molecular formula C5H2N4 B14865333 4,5-diisocyano-1H-imidazole

4,5-diisocyano-1H-imidazole

Cat. No.: B14865333
M. Wt: 118.10 g/mol
InChI Key: MOELGACGLQHYAV-UHFFFAOYSA-N
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Description

4,5-Diisocyano-1H-imidazole: is a heterocyclic compound that features two isocyano groups attached to the imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diisocyano-1H-imidazole can be achieved through various methods. One common approach involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile (DAMN) using nitric acid as a catalyst under microwave-assisted conditions. This method offers advantages such as shorter reaction times, higher yields, and cleaner reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diisocyano-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Scientific Research Applications

Chemistry: 4,5-Diisocyano-1H-imidazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of isocyano groups can enhance the compound’s binding affinity to biological targets .

Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the treatment of infections and cancer .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4,5-diisocyano-1H-imidazole involves its interaction with molecular targets through the isocyano groups. These groups can form strong bonds with metal ions and other electrophilic centers, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s effects are mediated through pathways involving metal coordination and covalent modification of target molecules .

Comparison with Similar Compounds

Uniqueness: 4,5-Diisocyano-1H-imidazole is unique due to the presence of isocyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where strong coordination with metals or electrophiles is required .

Properties

Molecular Formula

C5H2N4

Molecular Weight

118.10 g/mol

IUPAC Name

4,5-diisocyano-1H-imidazole

InChI

InChI=1S/C5H2N4/c1-6-4-5(7-2)9-3-8-4/h3H,(H,8,9)

InChI Key

MOELGACGLQHYAV-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(N=CN1)[N+]#[C-]

Origin of Product

United States

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